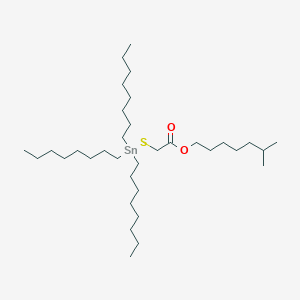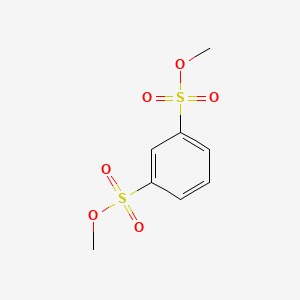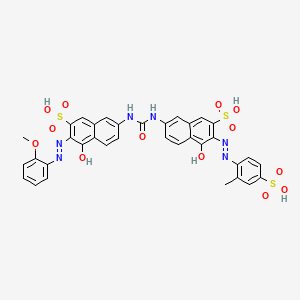
Direct Red 24 free acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Direct Red 24 free acid is a synthetic azo dye, known for its vibrant red color. It is widely used in various industries, particularly in textiles, for dyeing cotton, wool, silk, and nylon. The compound is characterized by its complex molecular structure, which includes sulfonic acid groups that enhance its solubility in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Direct Red 24 free acid typically involves the diazotization of aromatic amines followed by coupling with naphthols. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salts and the successful coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the diazotization and coupling reactions are carefully monitored. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and quality of the dye .
Analyse Chemischer Reaktionen
Types of Reactions
Direct Red 24 free acid undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized using strong oxidizing agents, leading to the breakdown of the azo bonds.
Reduction: Reduction reactions typically involve the cleavage of the azo bonds, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions, particularly at the sulfonic acid groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide and various alkylating agents.
Major Products Formed
The major products formed from these reactions include various aromatic amines and substituted derivatives of the original dye, which can have different properties and applications .
Wissenschaftliche Forschungsanwendungen
Direct Red 24 free acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in histological staining to highlight specific structures in biological tissues.
Medicine: Investigated for its potential use in diagnostic assays and as a marker in medical imaging.
Wirkmechanismus
The mechanism of action of Direct Red 24 free acid involves its interaction with various molecular targets. The dye binds to specific sites on the substrate, such as cellulose fibers in textiles, through hydrogen bonding and van der Waals forces. This binding is facilitated by the flat shape and length of the dye molecules, which allow them to align alongside the fibers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Direct Blue 1
- Direct Orange 25
- Direct Red 80
Comparison
Direct Red 24 free acid is unique due to its specific molecular structure, which includes multiple sulfonic acid groups that enhance its solubility and binding affinity. Compared to similar compounds, this compound offers brighter shades and better solubility, making it more effective for certain applications .
Eigenschaften
CAS-Nummer |
25188-08-3 |
|---|---|
Molekularformel |
C35H28N6O13S3 |
Molekulargewicht |
836.8 g/mol |
IUPAC-Name |
4-hydroxy-7-[[5-hydroxy-6-[(2-methoxyphenyl)diazenyl]-7-sulfonaphthalen-2-yl]carbamoylamino]-3-[(2-methyl-4-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C35H28N6O13S3/c1-18-13-23(55(45,46)47)9-12-26(18)38-40-31-29(56(48,49)50)16-19-14-21(7-10-24(19)33(31)42)36-35(44)37-22-8-11-25-20(15-22)17-30(57(51,52)53)32(34(25)43)41-39-27-5-3-4-6-28(27)54-2/h3-17,42-43H,1-2H3,(H2,36,37,44)(H,45,46,47)(H,48,49,50)(H,51,52,53) |
InChI-Schlüssel |
RQOXTBNOVJMAHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)O)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC=C6OC)S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



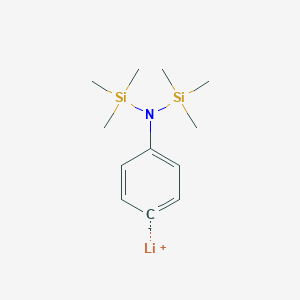
![1,1'-[Oxybis(methylene)]dinaphthalene](/img/structure/B14692800.png)


![1-Methyl-2,5,8,9-tetraaza-1-silabicyclo[3.3.3]undecane](/img/structure/B14692821.png)
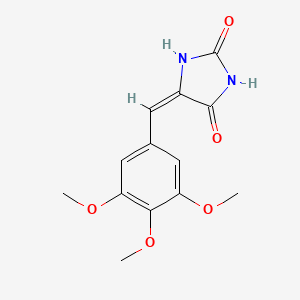




![4-[(E)-(4-Propylphenyl)diazenyl]phenyl heptanoate](/img/structure/B14692867.png)
